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Compound of Interest

Compound Name: Tetracycline mustard

Cat. No.: B15346968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
Tetracycline mustard, a synthetic derivative of the broad-spectrum antibiotic tetracycline,

represents a compelling area of study in medicinal chemistry. Its unique structure, incorporating

a nitrogen mustard moiety, suggests a dual mechanism of action with potential applications in

both infectious disease and oncology. This technical guide provides a comprehensive overview

of the structural analysis of Tetracycline mustard. In the absence of extensive dedicated

experimental data for this specific derivative, this document leverages the well-established

structural characteristics of the parent tetracycline molecule and extrapolates the anticipated

structural impact of the appended bis(2-chloroethyl)aminomethyl group.

Chemical Identity and Structure
Tetracycline mustard is chemically defined as (4S,4aS,5aS,6S,12aR)-N-[bis(2-

chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-

4,4a,5,5a-tetrahydrotetracene-2-carboxamide[1]. Its core structure is the tetracycline scaffold, a

linear fused tetracyclic nucleus[2]. The key modification is the attachment of a bis(2-

chloroethyl)aminomethyl group to the amide nitrogen at the C2 position[1].

Table 1: Chemical and Physical Properties of Tetracycline Mustard
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Property Value Reference

CAS Number 72-09-3 [1]

Molecular Formula C27H33Cl2N3O8 [1]

Molecular Weight 598.5 g/mol [1]

Methodologies for Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the complete

structural characterization of tetracycline derivatives.

X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional atomic arrangement of a

molecule in its crystalline state. For the parent tetracycline molecule, X-ray diffraction studies

have been crucial in determining its complex stereochemistry and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Tetracycline Analog

Crystallization: Crystals of the tetracycline analog are grown, typically by slow evaporation of

a suitable solvent system.

Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer

and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the

diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phase problem is solved using direct methods or

Patterson methods to generate an initial electron density map. The atomic model is then built

and refined against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and stereochemistry

of molecules in solution. Both ¹H and ¹³C NMR are vital for the characterization of tetracycline

derivatives.
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Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A few milligrams of the compound are dissolved in a suitable

deuterated solvent (e.g., DMSO-d6, CDCl3).

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are

acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be

employed to establish connectivity between protons and carbons.

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are

analyzed to assign the structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or coupled with a liquid chromatography system (LC-MS).

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization

(MALDI) are common techniques used to generate ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., time-of-flight, quadrupole, or Orbitrap).

Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular

ion, which can be used to determine the elemental composition. Fragmentation patterns can

provide structural information.

Predicted Structural Analysis of Tetracycline
Mustard
Based on the known structural data of tetracycline and the nature of the mustard moiety, the

following structural characteristics for Tetracycline mustard can be predicted.
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Predicted X-ray Crystallography Data
The overall conformation of the tetracycline core is expected to be similar to that of the parent

molecule. However, the presence of the flexible bis(2-chloroethyl)aminomethyl group will likely

introduce some disorder in the crystal lattice. Key crystallographic parameters for tetracycline

hydrochloride are provided for comparison.

Table 2: Representative Crystallographic Data for Tetracycline Hydrochloride

Parameter Value

Crystal System Monoclinic

Space Group P2₁

a (Å) 10.89

b (Å) 12.45

c (Å) 15.72

β (°) 104.2

Z 4

Note: This data is for the parent tetracycline and serves as a reference.

Predicted NMR Spectral Data
The ¹H and ¹³C NMR spectra of Tetracycline mustard would largely resemble that of

tetracycline, with additional signals corresponding to the bis(2-chloroethyl)aminomethyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for the Mustard Moiety in Tetracycline Mustard
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

-N-CH₂-N- ~4.5 - 5.0 s

-N-CH₂-CH₂-Cl ~3.0 - 3.5 t

-N-CH₂-CH₂-Cl ~3.5 - 4.0 t

Table 4: Predicted ¹³C NMR Chemical Shifts for the Mustard Moiety in Tetracycline Mustard

Carbon Predicted Chemical Shift (ppm)

-N-CH₂-N- ~70 - 80

-N-CH₂-CH₂-Cl ~50 - 55

-N-CH₂-CH₂-Cl ~40 - 45

Predicted Mass Spectrometry Data
In a high-resolution mass spectrum, Tetracycline mustard would exhibit a molecular ion peak

corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a

molecule containing two chlorine atoms. Fragmentation would likely involve the loss of the

mustard group and characteristic cleavages within the tetracycline core.

Table 5: Predicted High-Resolution Mass Spectrometry Data for Tetracycline Mustard

Ion Calculated m/z

[M+H]⁺ 599.1768

[M+Na]⁺ 621.1587

Visualizations
Synthesis of Tetracycline Mustard
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The synthesis of Tetracycline mustard involves a Mannich-type reaction between tetracycline,

formaldehyde, and bis(2-chloroethyl)amine.

Tetracycline

Tetracycline MustardFormaldehyde

Iminium Ion Intermediate

Bis(2-chloroethyl)amine

Mannich Reaction

Click to download full resolution via product page

Caption: Synthetic pathway for Tetracycline mustard.

Proposed Analytical Workflow for Structural Elucidation
A logical workflow for the complete structural analysis of Tetracycline mustard is presented

below.
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Caption: Workflow for structural analysis.

Conclusion
The structural analysis of Tetracycline mustard, while not extensively documented in

dedicated studies, can be confidently approached through a combination of established

analytical techniques. By leveraging the comprehensive knowledge of the parent tetracycline

structure and applying predictive methodologies, a detailed and accurate structural

characterization can be achieved. This guide provides the foundational knowledge and

experimental frameworks necessary for researchers to undertake a thorough investigation of

this promising and complex molecule. Further experimental validation is necessary to confirm

the predicted structural data and to fully understand the structure-activity relationships of

Tetracycline mustard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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